molecular formula C6H3F4NO2S B2639814 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2241138-79-2

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2639814
CAS No.: 2241138-79-2
M. Wt: 229.15
InChI Key: GNADZOZBEUSXGR-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, including those similar to 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, play a pivotal role in organic synthesis. The presence of fluorine atoms in molecules often imparts unique reactivity and properties, making these compounds valuable intermediates in the synthesis of complex organic structures. They are particularly important in transition metal-catalyzed reactions, such as Heck, Suzuki, Sonogashira, and Negishi couplings, due to their strong electron-withdrawing effects which can significantly alter the electronic characteristics of organic molecules, thus enhancing their reactivity and stability (Hoegermeier & Reissig, 2009).

Environmental Persistence and Toxicity

The environmental persistence and potential toxicity of fluorinated compounds, including perfluorinated acids (PFAs), have raised concerns. These compounds, due to their stability and resistance to degradation, have been widely detected in the environment and are known for their bioaccumulative properties. Studies focusing on the environmental impact of these substances examine their occurrence, distribution, and potential effects on human health and wildlife. Research has highlighted the need for better understanding their fate in the environment and developing strategies for mitigating their persistence (D’eon & Mabury, 2011).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of fluorinated compounds is crucial for assessing their long-term impact. Studies have explored the microbial degradation of these chemicals, providing insights into the potential pathways through which they may be transformed or decomposed in natural settings. This research is important for evaluating the environmental risks associated with the use of fluorinated compounds and for developing approaches to reduce their persistence (Liu & Avendaño, 2013).

Fluorinated Alternatives and Regulations

With growing concerns over the environmental and health impacts of long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), there has been a shift towards developing fluorinated alternatives. Research in this area focuses on identifying and characterizing new fluorinated substances that can replace more harmful compounds without compromising their beneficial properties. This includes evaluating their environmental releases, persistence, and exposure risks, aiming to ensure that these alternatives are safer for both humans and the environment (Wang et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for a similar compound, 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a dangerous substance with hazard statements including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNADZOZBEUSXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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